(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate-13C,15N2” is a complex organic molecule that features a tetrahydrofuran ring, a pyrimidine derivative, and benzoate esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the pyrimidine moiety: This step may involve nucleophilic substitution reactions where the pyrimidine derivative is introduced.
Esterification: The benzoate esters are introduced through esterification reactions, often using acid chlorides and alcohols under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine or benzoate esters.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-Methylbenzoate: Without the isotopic labels.
(2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl Benzoate: With different ester groups.
Uniqueness
The uniqueness of the compound lies in its specific isotopic labeling (13C, 15N2), which can be useful for tracing studies in biochemical research or for detailed mechanistic studies in chemistry.
Properties
Molecular Formula |
C26H27N3O6 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20-,21+,22+/m0/s1/i26+1,28+1,29+1 |
InChI Key |
VTJIRRIRBAINRZ-NVGFHPALSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)[15N]3C=C(C(=[15N][13C]3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.